molecular formula C27H22N4OS2 B13373578 2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B13373578
M. Wt: 482.6 g/mol
InChI Key: NMWITSSVZVFDLE-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a quinoline, thiazole, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, cyanides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its pharmacological properties could be explored for the treatment of various diseases, including cancer, infections, and neurological disorders.

    Industry: The compound’s unique structure may find applications in the development of new materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine, are well-known for their antimalarial activity.

    Thiazole Derivatives: Thiazole-containing compounds, like thiamine (vitamin B1), play crucial roles in biological systems.

Uniqueness

What sets 2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide apart is its unique combination of quinoline, thiazole, and acetamide moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H22N4OS2

Molecular Weight

482.6 g/mol

IUPAC Name

2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C27H22N4OS2/c28-15-22-14-21-13-20(18-7-3-1-4-8-18)11-12-23(21)29-26(22)33-17-25(32)31-27-30-24(16-34-27)19-9-5-2-6-10-19/h1-10,14,16,20H,11-13,17H2,(H,30,31,32)

InChI Key

NMWITSSVZVFDLE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(C=C2CC1C3=CC=CC=C3)C#N)SCC(=O)NC4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

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